

Application Notes and Protocols for the Quantification of 6-Methyl-5-nitroquinoline

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Compound of Interest

Compound Name: 6-Methyl-5-nitroquinoline

Cat. No.: B1293858

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the accurate quantification of **6-Methyl-5-nitroquinoline**, a key intermediate in various synthetic processes. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. This document includes a detailed experimental protocol, validation parameters, and illustrative workflows to guide researchers in establishing a reliable quantitative assay.

Analytical Method Overview

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the quantification of **6-Methyl-5-nitroquinoline** due to its high resolution, sensitivity, and specificity. A reverse-phase HPLC method allows for the separation of the analyte from potential impurities and degradation products. Detection is typically achieved using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of **6-Methyl-5-nitroquinoline**.

Alternative Techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be employed if the analyte is sufficiently volatile and thermally stable, or after derivatization.
- UV-Vis Spectrophotometry: A simpler, cost-effective method for the quantification of pure samples or in simple matrices where interfering substances are absent.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of **6-Methyl-5-nitroquinoline**. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	
- Repeatability	$\leq 2.0\%$
- Intermediate Precision	$\leq 3.0\%$
Limit of Detection (LOD)	$\sim 0.05 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$\sim 0.15 \mu\text{g/mL}$
Range	$0.15 \mu\text{g/mL} - 100 \mu\text{g/mL}$

Experimental Protocol: HPLC-UV Method

This protocol details a validated reverse-phase HPLC method for the quantification of **6-Methyl-5-nitroquinoline**.

Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

- Data acquisition and processing software.
- Analytical column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- **6-Methyl-5-nitroquinoline** reference standard (purity \geq 98%).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid (or Formic acid for MS compatibility).
- Methanol (HPLC grade, for standard preparation).
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μ m).

Chromatographic Conditions

- Mobile Phase A: Water with 0.1% Phosphoric Acid
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 30% B
 - 5-15 min: 30% to 70% B
 - 15-20 min: 70% B
 - 20.1-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm (or the determined λ_{max})

- Injection Volume: 10 μ L

Preparation of Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of **6-Methyl-5-nitroquinoline** reference standard and dissolve it in a 25 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.15, 1, 10, 25, 50, 75, and 100 μ g/mL).
- Sample Preparation: Accurately weigh the sample containing **6-Methyl-5-nitroquinoline**, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 μ m syringe filter before injection.

Method Validation Protocol

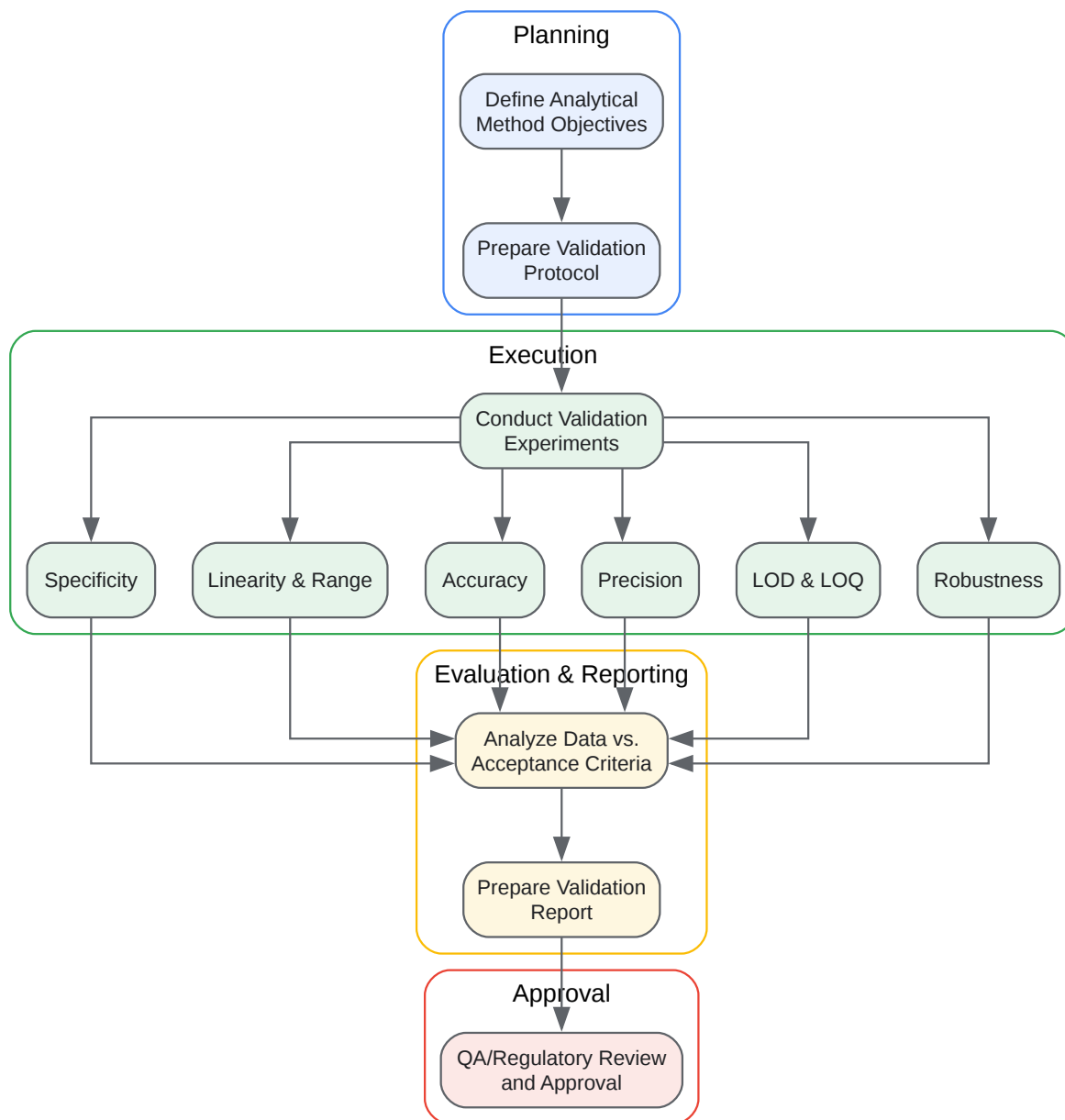
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.^[1] The following parameters should be assessed:

- Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of **6-Methyl-5-nitroquinoline**.
- Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r^2).^[2]
- Accuracy: Perform recovery studies by spiking a known amount of **6-Methyl-5-nitroquinoline** into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).^[3]
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.^[4]

- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observe the effect on the results.

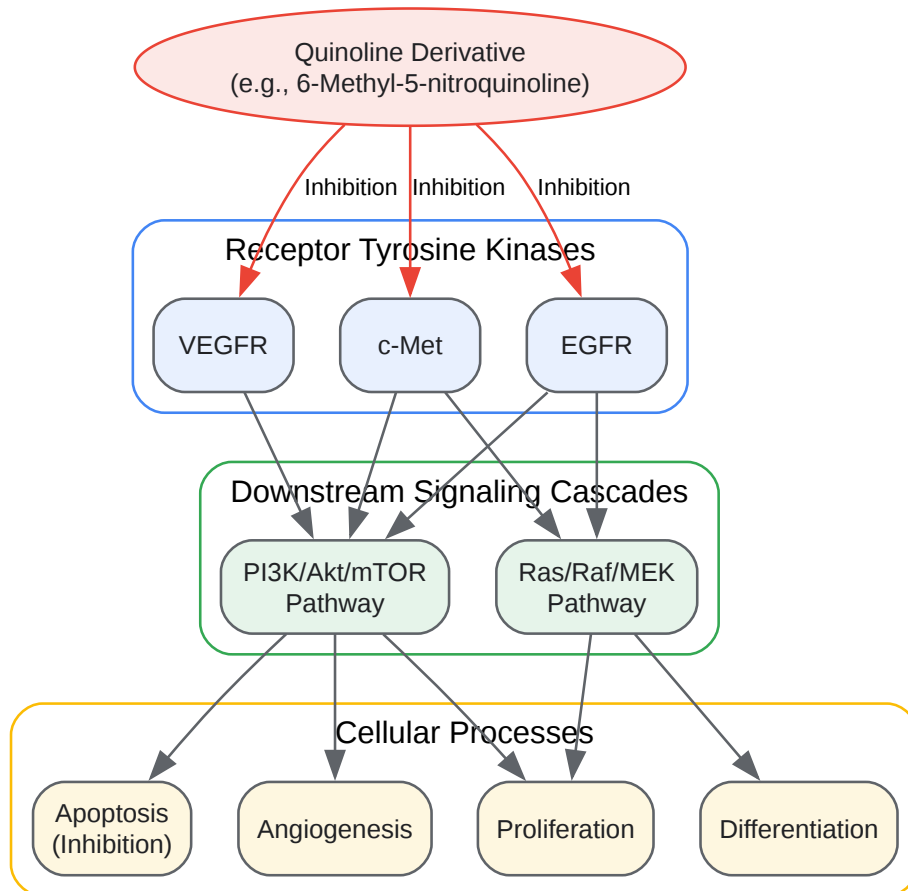
Mandatory Visualizations

Analytical Method Validation Workflow

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Analytical Method Validation Workflow

Potential Interaction of Quinoline Derivatives with Carcinogenic Signaling Pathways



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Quinoline Derivatives and Signaling Pathways

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